molecular formula C13H15ClN2 B2925287 2-(4-Chlorophenyl)-2-(1-piperidyl)acetonitrile CAS No. 64661-38-7

2-(4-Chlorophenyl)-2-(1-piperidyl)acetonitrile

Cat. No.: B2925287
CAS No.: 64661-38-7
M. Wt: 234.73
InChI Key: PPYDNPHTHIAPTR-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-2-(1-piperidyl)acetonitrile is a nitrile-based organic compound intended for research and development purposes. This chemical features a chlorophenyl group and a piperidine moiety, a structural pattern seen in compounds with significant pharmacological interest . Chemicals of this class are frequently employed as key synthetic intermediates or building blocks in medicinal chemistry for the discovery and synthesis of new active molecules . For instance, structurally related compounds containing the chlorophenyl group and a nitrogen heterocycle have been investigated or utilized in the development of agents with diverse biological activities . Researchers value this compound for its potential to serve as a precursor in complex multi-step synthetic routes. As a high-value research chemical, it is typically available in various purities and packaging specifications to meet specific experimental needs, including bulk quantities . This product is strictly for research use in a controlled laboratory environment. It is not intended for diagnostic, therapeutic, or any personal use. Please refer to the safety data sheet for comprehensive handling, hazard, and storage information before use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-chlorophenyl)-2-piperidin-1-ylacetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClN2/c14-12-6-4-11(5-7-12)13(10-15)16-8-2-1-3-9-16/h4-7,13H,1-3,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPYDNPHTHIAPTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(C#N)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-2-(1-piperidyl)acetonitrile typically involves the reaction of 4-chlorobenzyl cyanide with piperidine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-2-(1-piperidyl)acetonitrile can undergo various chemical reactions, including:

    Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The chlorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as halogens or nitrating agents.

Major Products

    Oxidation: Amides or carboxylic acids.

    Reduction: Primary amines.

    Substitution: Various substituted chlorophenyl derivatives.

Scientific Research Applications

2-(4-Chlorophenyl)-2-(1-piperidyl)acetonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biological targets.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-2-(1-piperidyl)acetonitrile involves its interaction with specific molecular targets. The piperidine ring and nitrile group can interact with enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substitutions

The acetonitrile core allows diverse substitutions, leading to variations in biological activity and physicochemical properties. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison
Compound Name Substituent Groups Molecular Formula Key Features Biological Activity Synthesis Yield Melting Point Reference
Target Compound : 2-(4-Chlorophenyl)-2-(1-piperidyl)acetonitrile Piperidyl, 4-Cl-Ph C₁₃H₁₄ClN₃ Piperidine enhances basicity; potential CNS activity Not explicitly stated (N/A) N/A N/A N/A
2-(4-Chlorophenyl)-2-[6-(phenylthio)pyridazin-3-yl]acetonitrile (37) Pyridazine, phenylthio C₁₈H₁₂ClN₃S Sulfur-containing; moderate fungicidal activity Antibacterial, fungicidal 52% 163–165°C
Diclazuril Triazine, dichlorophenyl C₁₇H₉Cl₃N₄O₂ Broad-spectrum anticoccidial Antiprotozoal (veterinary use) N/A N/A
2-(4-((4-Chlorophenyl)amino)-6-methylpyrazolo[3,4-d]pyrimidin-3-yl)acetonitrile (4a) Pyrazolo-pyrimidine, amino C₁₄H₁₀ClN₅ High yield; heterocyclic diversity Not specified 75% N/A
6-Chloro-2-(4-chlorophenyl)imidazo[1,2-α]pyridine-3-acetonitrile Imidazopyridine C₁₅H₉Cl₂N₃ Dual chlorophenyl groups; industrial relevance Not specified N/A N/A

Physicochemical Properties

  • Melting Points : Pyridazine derivative 37 has a moderate melting point (163–165°C), suggesting stable crystallinity .
  • Solubility : Acetonitrile derivatives are generally polar but vary with substituents; sulfur or heterocycles may reduce aqueous solubility.

Biological Activity

2-(4-Chlorophenyl)-2-(1-piperidyl)acetonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a nitrile group and a piperidine ring, which are crucial for its biological activity. The presence of the chlorophenyl moiety enhances its pharmacological profile, making it a candidate for various therapeutic applications.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including receptors and enzymes. This interaction can modulate their activity, leading to various biological effects. The exact pathways can vary based on the context of use, but some general mechanisms include:

  • Receptor Modulation : The compound may act as an agonist or antagonist at certain receptors.
  • Enzyme Inhibition : It can inhibit enzymes involved in critical biochemical pathways, affecting cellular processes.

Anticancer Activity

Recent studies have indicated that derivatives of piperidine, including this compound, exhibit anticancer properties. For instance, compounds with similar structures have shown cytotoxicity against various cancer cell lines:

CompoundCell LineIC50 (µM)Reference
Compound AFaDu (hypopharyngeal tumor)5.0
Compound BMCF-7 (breast cancer)3.5
This compoundA549 (lung cancer)TBD

These findings suggest that the compound may induce apoptosis and inhibit tumor growth.

Neuroprotective Effects

The piperidine structure is known for enhancing central nervous system (CNS) penetration. Research indicates that compounds with this structure can inhibit acetylcholinesterase (AChE), which is beneficial in treating neurodegenerative diseases like Alzheimer’s:

  • Inhibition of AChE : Compounds similar to this compound have demonstrated effective inhibition of AChE, improving cognitive functions in animal models .

Anti-inflammatory Properties

Piperidine derivatives have also been studied for their anti-inflammatory effects. In vitro assays have shown that these compounds can reduce the expression of inflammatory markers such as COX-2 and iNOS:

CompoundInflammatory MarkerExpression Level Reduction (%)Reference
Compound CCOX-270%
This compoundiNOSTBD

Study 1: Anticancer Efficacy

A study published in 2023 evaluated the anticancer efficacy of several piperidine derivatives, including this compound. The results indicated significant cytotoxic effects against multiple cancer cell lines, highlighting its potential as an anticancer agent .

Study 2: Neuroprotective Effects

Another research effort focused on the neuroprotective effects of piperidine derivatives in a mouse model of Alzheimer’s disease. The study found that treatment with these compounds improved memory retention and reduced neuroinflammation markers .

Q & A

Q. What are the standard synthetic routes for 2-(4-Chlorophenyl)-2-(1-piperidyl)acetonitrile, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves nucleophilic substitution or condensation reactions. For example:

  • Step 1: React 4-chlorophenylacetonitrile with piperidine derivatives under basic conditions (e.g., NaOH in dichloromethane) to form the target compound.
  • Step 2: Optimize reaction parameters (temperature, solvent polarity, stoichiometry) using Design of Experiments (DoE) to maximize yield. A central composite design (CCD) is recommended to evaluate interactions between variables like pH (8–12), temperature (20–60°C), and molar ratios (1:1–1:3) .
  • Key Analytical Tools: Monitor reactions via HPLC or GC-MS to track intermediates and final product purity .

Q. What spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy: Use 1H^1H- and 13C^{13}C-NMR to confirm the presence of the chlorophenyl ring (δ 7.2–7.5 ppm for aromatic protons) and piperidyl moiety (δ 1.4–2.8 ppm for methylene groups) .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) is critical to verify the molecular ion peak at m/z 248.08 (calculated for C13_{13}H14_{14}ClN2_2).
  • HPLC-PDA: Employ reverse-phase C18 columns with acetonitrile/water gradients (70:30 to 90:10) for purity assessment .

Q. What safety protocols are essential for handling this compound in the lab?

Methodological Answer:

  • Hazard Mitigation: Wear nitrile gloves and chemical-resistant goggles due to potential skin/eye irritation (based on structurally similar nitriles) .
  • Storage: Store in airtight containers at 2–8°C under inert gas (argon) to prevent hydrolysis of the nitrile group .
  • Emergency Response: In case of exposure, rinse with copious water for 15 minutes and seek medical evaluation (note: no specific antidote exists for nitrile toxicity) .

Advanced Research Questions

Q. How can computational chemistry guide the design of derivatives with enhanced bioactivity?

Methodological Answer:

  • Quantum Mechanics (QM): Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model the compound’s electrostatic potential surface (EPS), identifying sites for electrophilic/nucleophilic substitution .
  • Molecular Dynamics (MD): Simulate ligand-receptor binding using software like GROMACS to predict interactions with biological targets (e.g., kinases or GPCRs) .
  • Data Integration: Combine computational results with experimental SAR (structure-activity relationship) data to prioritize derivatives for synthesis .

Q. How do conflicting solubility data in polar vs. nonpolar solvents inform formulation strategies?

Methodological Answer:

  • Contradiction Analysis: If solubility in acetonitrile (high) conflicts with aqueous buffers (low), conduct Hansen Solubility Parameter (HSP) analysis to identify optimal co-solvents (e.g., DMSO:water mixtures) .
  • Experimental Validation: Use dynamic light scattering (DLS) to assess aggregation in aqueous media and adjust pH (e.g., 6.5–7.5) to enhance stability .

Q. What mechanistic insights explain unexpected byproducts during scale-up synthesis?

Methodological Answer:

  • Root-Cause Analysis: Use LC-MS to detect byproducts (e.g., dimerization or oxidation products). For example, trace oxygen in reactors may oxidize the piperidine ring, forming N-oxide derivatives .
  • Scale-Up Adjustments: Implement inert atmosphere (N2_2) and controlled addition rates (<0.5 mL/min) to minimize side reactions .

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